molecular formula C16H17N3O2 B2583737 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide CAS No. 710333-81-6

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide

Cat. No. B2583737
CAS RN: 710333-81-6
M. Wt: 283.331
InChI Key: JDWMOIJWPVGVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene derivatives are extensive drug resources and are used as wetting agents, surfactants, and insecticides . These derivatives exhibit unique photo physical and chemical properties . Nitrogen-containing heterocycles were employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Synthesis Analysis

In a study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities .


Physical And Chemical Properties Analysis

Naphthalene dyes have rigid plane and large π-electron conjugation . They have high quantum yield and excellent photostability .

Scientific Research Applications

Fungicidal Applications

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide: has been studied for its potential as a novel fungicide. Research indicates that it can inhibit the growth of Rhizoctonia solani , a plant-pathogenic fungus . The compound’s mode of action includes disrupting cell wall synthesis and metabolism, affecting cell membrane composition, and interfering with oxidoreductase activity.

Lead Compound in Drug Discovery

This compound serves as a lead compound in the drug discovery process. Its structural framework is used to develop new molecules with potential therapeutic effects. The compound’s ability to bind with various biological targets can be leveraged to create drugs with specific actions .

Molecular Docking Studies

In silico molecular docking studies utilize 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide to predict its interaction with biological targets. This helps in understanding the binding affinities and potential efficacy of the compound as a medicinal agent .

Biological Activity Profiling

The compound is used in biological assays to profile its activity across different biological pathways. This includes studying its effects on gene expression, enzyme activity, and cellular processes .

Chemical Biology Research

As a tool in chemical biology, 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide helps in elucidating the role of specific proteins or pathways in biological systems. It can be used to modulate biological functions in a controlled manner for research purposes .

Mechanism of Action

To explore the molecular mechanism through which the novel fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) inhibits Rhizoctonia solani, the target and mode of action were clarified .

Safety and Hazards

In a study, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in a paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-12-18-8-10-19(11-9-18)16(21)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMOIJWPVGVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.